An In-depth Technical Guide to the Synthesis of 6-amino-N,N-dimethylpyridine-3-sulfonamide
An In-depth Technical Guide to the Synthesis of 6-amino-N,N-dimethylpyridine-3-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a viable synthetic pathway for the preparation of 6-amino-N,N-dimethylpyridine-3-sulfonamide, a substituted pyridosulfonamide with potential applications in medicinal chemistry and drug development. The synthesis is presented as a three-step process, commencing with the sulfonation of 2-aminopyridine, followed by chlorination to the corresponding sulfonyl chloride, and culminating in the reaction with dimethylamine.
While this guide provides detailed experimental protocols based on established methodologies for analogous compounds, it is important to note that specific, experimentally determined quantitative data such as yields, melting points, and comprehensive spectroscopic characterization for the final product and its immediate precursor, 6-aminopyridine-3-sulfonyl chloride, are not extensively available in the public domain literature. The data presented herein is a combination of reported values for intermediates and predicted values for the final compound.
Synthesis Pathway Overview
The synthesis of 6-amino-N,N-dimethylpyridine-3-sulfonamide is accomplished through the following three key transformations:
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Sulfonation: 2-Aminopyridine is sulfonated using concentrated sulfuric acid to yield 6-aminopyridine-3-sulfonic acid.
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Chlorination: The sulfonic acid intermediate is converted to the more reactive 6-aminopyridine-3-sulfonyl chloride using a chlorinating agent such as phosphorus pentachloride.
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Sulfonamide Formation: The final step involves the reaction of 6-aminopyridine-3-sulfonyl chloride with dimethylamine to afford the target compound, 6-amino-N,N-dimethylpyridine-3-sulfonamide.
Quantitative Data Summary
The following tables summarize the available and predicted physicochemical and spectroscopic data for the key compounds in the synthesis pathway.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |
| 2-Aminopyridine | C₅H₆N₂ | 94.12 | Solid | 59-61 |
| 6-Aminopyridine-3-sulfonic acid | C₅H₆N₂O₃S | 174.18 | Solid | >300 |
| 6-Aminopyridine-3-sulfonyl chloride | C₅H₅ClN₂O₂S | 192.62 | Solid | Not Reported |
| 6-amino-N,N-dimethylpyridine-3-sulfonamide | C₇H₁₁N₃O₂S | 201.25 | - | Not Reported |
Table 2: Spectroscopic Data
| Compound | IR (cm⁻¹) | ¹H NMR (δ ppm) | Mass Spectrum (m/z) |
| 2-Aminopyridine | 3440, 3300 (N-H), 1620 (C=N) | 7.95 (d, 1H), 7.40 (t, 1H), 6.65 (d, 1H), 6.50 (t, 1H), 4.50 (s, 2H) | 94 (M⁺) |
| 6-Aminopyridine-3-sulfonic acid | 3400-3000 (O-H, N-H), 1640 (C=N), 1180, 1040 (SO₃) | Not Reported | 174 (M⁺) |
| 6-Aminopyridine-3-sulfonyl chloride | Not Reported | Not Reported | Not Reported |
| 6-amino-N,N-dimethylpyridine-3-sulfonamide | Predicted: 3400-3300 (N-H), 1340, 1160 (SO₂N) | Not Reported | Predicted [M+H]⁺: 202.0645 |
Experimental Protocols
The following protocols are based on general procedures for the synthesis of substituted pyridosulfonamides[1]. Researchers should adapt and optimize these procedures as necessary.
Step 1: Synthesis of 6-Aminopyridine-3-sulfonic acid
Materials:
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2-Aminopyridine
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Concentrated Sulfuric Acid
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Aluminum powder
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Ethanol
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Crushed ice
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Deionized water
Procedure:
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In a reaction vessel, carefully add 3 moles of concentrated sulfuric acid to 1 mole of 2-aminopyridine with stirring.
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Add a small amount of aluminum powder and ethanol to the mixture.
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Heat the reaction mixture to 210°C and maintain this temperature for approximately 5 hours with continuous stirring.
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After cooling to room temperature, pour the reaction mixture onto crushed ice.
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Collect the resulting precipitate by filtration.
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Wash the precipitate with cold water.
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The crude product can be recrystallized from hot water to yield 6-aminopyridine-3-sulfonic acid.
Step 2: Synthesis of 6-Aminopyridine-3-sulfonyl chloride
Materials:
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6-Aminopyridine-3-sulfonic acid
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Phosphorus pentachloride (PCl₅)
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Phosphorus oxychloride (POCl₃)
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Crushed ice
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Sodium bicarbonate solution
Procedure:
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In a dry reaction flask, thoroughly grind 0.5 moles of 6-aminopyridine-3-sulfonic acid with 1 mole of phosphorus pentachloride.
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Add a few drops of phosphorus oxychloride to the mixture.
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Reflux the reaction mixture for 5 hours at 130°C.
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Cool the mixture to room temperature and carefully pour it onto crushed ice.
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Filter the solid product, which is 6-aminopyridine-3-sulfonyl chloride.
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Wash the solid with water and then with a sodium bicarbonate solution to neutralize any remaining acid.
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Dry the product under vacuum.
Step 3: Synthesis of 6-amino-N,N-dimethylpyridine-3-sulfonamide
Materials:
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6-Aminopyridine-3-sulfonyl chloride
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Dimethylamine (solution in a suitable solvent, e.g., THF or as a gas)
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A suitable solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
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Cold water
Procedure:
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Dissolve the crude 6-aminopyridine-3-sulfonyl chloride in a suitable anhydrous solvent in a reaction flask.
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Cool the solution in an ice bath.
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Slowly add a solution of dimethylamine (approximately 2-3 molar equivalents) to the cooled solution of the sulfonyl chloride with stirring. If using dimethylamine gas, it can be bubbled through the solution.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-80°C for approximately 1 hour with occasional stirring.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture.
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If a precipitate forms, filter the product. If not, the solvent can be removed under reduced pressure.
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Wash the crude product with cold water.
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The product can be further purified by recrystallization or column chromatography.
Mandatory Visualizations
Synthesis Pathway Diagram
Caption: Synthesis pathway of 6-amino-N,N-dimethylpyridine-3-sulfonamide.
Experimental Workflow
Caption: Detailed experimental workflow for the synthesis.
